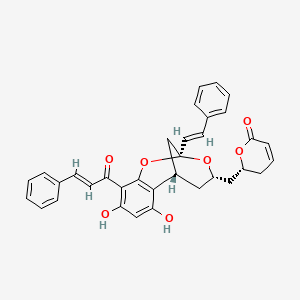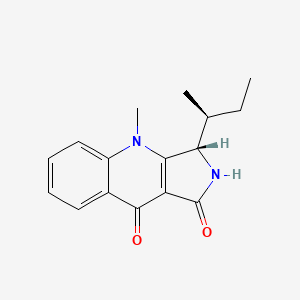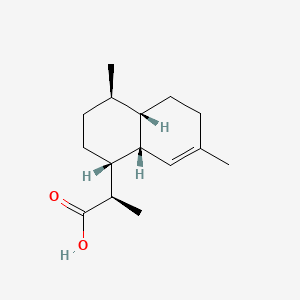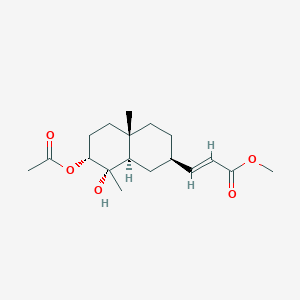
Cefpirome sulfate
Vue d'ensemble
Description
Cefpirome sulfate is a cephalosporin antibiotic, and is the active ingredient in a number of medications used to treat bacterial infections. It is a third-generation cephalosporin, which means it is effective against a broad range of bacteria, including both Gram-positive and Gram-negative bacteria. Cefpirome sulfate is used to treat a variety of illnesses, including sinusitis, bronchitis, and skin and soft tissue infections. It is also used to prevent bacterial endocarditis in patients undergoing dental or surgical procedures.
Applications De Recherche Scientifique
Pharmaceutical Formulation Analysis
Cefpirome sulfate is extensively used in pharmaceutical analysis. A stability-indicating RP-HPLC method has been developed for the estimation of Cefpirome sulfate in bulk and dosage forms. This method is crucial for ensuring the quality and safety of the drug during manufacturing and storage .
Antibiotic Potency Testing
In clinical research, Cefpirome sulfate’s efficacy as a fourth-generation cephalosporin antibiotic is tested against a range of Gram-negative and Gram-positive bacteria. This involves in-vitro antimicrobial activity studies , which are essential for determining the therapeutic potential of the drug .
Nanotechnology Applications
Cefpirome sulfate has been utilized in nanotechnology for the development of gold nanoparticles as a colorimetric probe. This innovative application allows for the quick detection of the drug through visual color changes, which can be observed with the naked eye or monitored using a UV-Vis spectrophotometer .
Kinetic Studies
The stability and degradation kinetics of Cefpirome sulfate under various conditions are studied using HPLC methods. These studies are vital for understanding the drug’s behavior under different environmental factors and for developing appropriate storage and handling guidelines .
Biological Fluids Analysis
Cefpirome sulfate’s interaction with biological fluids is another area of research. The drug’s presence and concentration in biological fluids can be determined using spectrophotometric methods, which are important for pharmacokinetic studies .
Development of Analytical Methods
Research is also focused on developing new analytical methods for Cefpirome sulfate. These methods aim to improve the sensitivity, specificity, and speed of drug detection, which is crucial for both clinical and research purposes .
Treatment of Bacterial Infections
Lastly, Cefpirome sulfate is researched for its application in treating various bacterial infections. Studies focus on its effectiveness in treating conditions such as bronchopneumonia, pyelonephritis, cellulitis, and wound infections, particularly in intensive care patients .
Mécanisme D'action
Target of Action
Cefpirome sulfate, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefpirome sulfate interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition disrupts the biosynthesis and assembly of the cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cefpirome sulfate is the peptidoglycan synthesis pathway . By inhibiting this pathway, Cefpirome sulfate prevents the formation of a key component of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Cefpirome sulfate exhibits typical pharmacokinetic properties of cephalosporins . The drug exhibits low protein binding (≈10%) and has a volume of distribution similar to extracellular fluid volume . Approximately 80% of an intravenous dose is eliminated unchanged in the urine . No active metabolites of Cefpirome sulfate have been identified . The elimination half-life of Cefpirome sulfate is approximately 2 hours .
Result of Action
The primary result of Cefpirome sulfate’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Cefpirome sulfate causes the bacterial cells to become structurally compromised, leading to cell lysis and death .
Action Environment
The action of Cefpirome sulfate can be influenced by various environmental factors. For instance, the presence of β-lactamases , enzymes produced by some bacteria that can inactivate β-lactam antibiotics like Cefpirome sulfate, can reduce the drug’s efficacy . Cefpirome sulfate is considered stable against most plasmid- and chromosome-mediated β-lactamases . The drug’s action can also be affected by the patient’s renal function, as the drug is primarily eliminated via the kidneys .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046909 | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefpirome sulfate | |
CAS RN |
98753-19-6 | |
| Record name | Cefpirome sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98753-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpirome sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098753196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Cyclopenta[b]pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPIROME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5ALU2ZT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




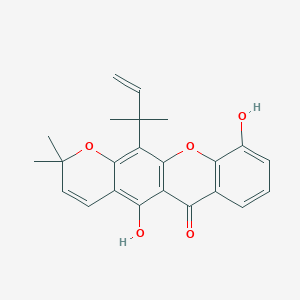

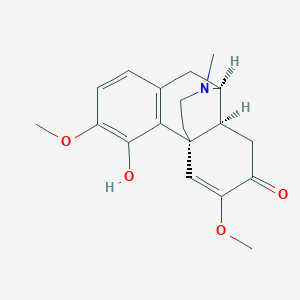
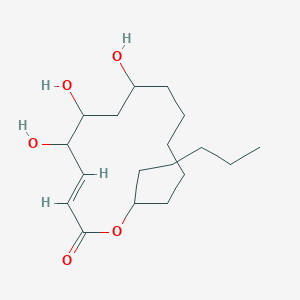
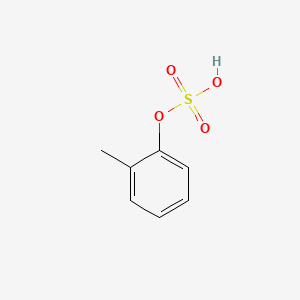
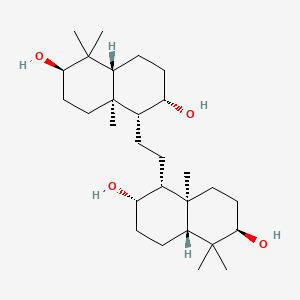

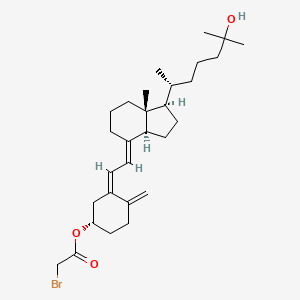
![(7R,10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B1249890.png)
